molecular formula C52H76O24 B12413358 Deoliosyl-3C-|A-L-digitoxosyl-MTM

Deoliosyl-3C-|A-L-digitoxosyl-MTM

Número de catálogo: B12413358
Peso molecular: 1085.1 g/mol
Clave InChI: CFCUWKMKBJTWLW-ALHYKVOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Deoliosyl-3C-α-L-digitoxosyl-MTM involves the semi-synthetic modification of mithramycin. The process typically includes glycosylation reactions where specific sugar moieties are attached to the mithramycin core structure. The reaction conditions often involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of Deoliosyl-3C-α-L-digitoxosyl-MTM is achieved through a combination of chemical synthesis and biotechnological methods. The production process may involve the use of genetically engineered microorganisms to produce the mithramycin core, followed by chemical modifications to introduce the desired sugar moieties .

Análisis De Reacciones Químicas

Types of Reactions

Deoliosyl-3C-α-L-digitoxosyl-MTM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Deoliosyl-3C-α-L-digitoxosyl-MTM has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Deoliosyl-3C-α-L-digitoxosyl-MTM involves its interaction with GC-rich DNA regions. This interaction blocks the binding of transcription factors, such as Sp1, to their GC-rich promoters, thereby inhibiting the transcription of proto-oncogenes. This inhibition suppresses various types of cancer by preventing the expression of genes involved in cancer cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

    Mithramycin: The parent compound of Deoliosyl-3C-α-L-digitoxosyl-MTM, known for its potent anticancer activity.

    Demycarosyl-3D-β-d-digitoxosyl-MTM: An analogue with improved activity against estrogen receptor-positive human breast cancer cells.

    Deoliosyl-3C-β-d-mycarosyl-MTM: Another analogue with enhanced anticancer properties.

Uniqueness

Deoliosyl-3C-α-L-digitoxosyl-MTM is unique due to its specific glycosylation pattern, which affects its biological activity and interactions with cellular targets. While it has decreased anticancer activity compared to mithramycin, it serves as an important model compound for studying the effects of glycosylation on drug activity and specificity .

Propiedades

Fórmula molecular

C52H76O24

Peso molecular

1085.1 g/mol

Nombre IUPAC

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6S)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22+,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1

Clave InChI

CFCUWKMKBJTWLW-ALHYKVOTSA-N

SMILES isomérico

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.